N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” is a synthetic organic compound that features a benzimidazole moiety linked to a triazine ring via a propanamide chain. Compounds containing benzimidazole and triazine structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Linking Benzimidazole to Propanamide: The benzimidazole intermediate is then reacted with a suitable halogenated propanamide derivative to form the benzimidazole-propanamide linkage.
Introduction of Triazine Ring: The final step involves the reaction of the benzimidazole-propanamide intermediate with a triazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or triazine rings.
Reduction: Reduction reactions can occur, potentially affecting the amide linkage or the aromatic rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups on the benzimidazole or triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, compounds with benzimidazole and triazine structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of infections, cancer, or other diseases where benzimidazole and triazine derivatives have shown efficacy.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Triazine Derivatives: Compounds like atrazine, used as herbicides.
Uniqueness
The unique combination of benzimidazole and triazine structures in “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” may confer distinct biological activities and properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14N6O3 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide |
InChI |
InChI=1S/C14H14N6O3/c21-12(6-5-10-13(22)18-14(23)20-19-10)15-7-11-16-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2,(H,15,21)(H,16,17)(H2,18,20,22,23) |
InChI Key |
NOCLKYBJKZACKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=NNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.